1-Cyclopentyl-1H-pyrrole-3-carbaldehyde CAS number
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde CAS number
An In-Depth Technical Guide to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
CAS Number: 1071359-81-3
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides detailed information on the chemical properties, synthesis, applications, and handling of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a versatile heterocyclic building block.
Introduction and Significance
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative that has garnered significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties[1]. The presence of a reactive aldehyde group at the 3-position, combined with the N-cyclopentyl substituent, makes this compound a valuable intermediate for generating diverse molecular libraries and synthesizing complex target molecules.[2][3]
Its primary utility lies in its role as a key intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[2] The strategic placement of the aldehyde functional group allows for a variety of chemical transformations, enabling the exploration of new chemical space in drug discovery programs.[2]
Physicochemical and Computed Properties
The fundamental properties of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 1071359-81-3 | [2][4][5][6] |
| Molecular Formula | C₁₀H₁₃NO | [2][4] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Appearance | Liquid | [2] |
| Purity | ≥95% (NMR) to 98+% | [2][4][5] |
| Storage Conditions | 0-8°C, under inert gas (Nitrogen) | [2][7] |
| MDL Number | MFCD11695056 | [2][4] |
| PubChem ID | 28689572 | [2] |
| Topological Polar Surface Area (TPSA) | 22 Ų | [4] |
| LogP (Computed) | 2.4157 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis Methodologies
The synthesis of C3-functionalized pyrroles, particularly pyrrole-3-carbaldehydes, often requires specific strategies to ensure regioselectivity.[8] While multi-step procedures involving protection and deprotection have been traditionally used, modern approaches favor more efficient one-pot, multi-component reactions.[8][9]
A plausible and efficient route to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde can be adapted from established methods for synthesizing N-substituted pyrrole-3-carbaldehydes. One such robust method is the proline-catalyzed Mannich reaction-cyclization sequence followed by oxidation.[8][9]
Proposed Synthetic Workflow: A Multi-Component Approach
This pathway involves the reaction of cyclopentylamine, an aldehyde, and succinaldehyde, catalyzed by an organocatalyst like proline, followed by an oxidation step.
Caption: Proposed multi-component synthesis workflow for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
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Imine Formation (In Situ): To a solution of an appropriate aldehyde (e.g., benzaldehyde, 1.0 mmol) in a suitable solvent like DMSO, add cyclopentylamine (1.1 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Mannich Reaction and Cyclization: Add succinaldehyde (1.5 mmol) and L-proline (0.2 mmol) to the reaction mixture. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by TLC. This step forms the crucial dihydropyrrole intermediate.
-
Oxidation: Upon completion of the cyclization, add an oxidizing agent such as 2-Iodoxybenzoic acid (IBX) (1.5 mmol) to the mixture. Stir at room temperature until the aromatization is complete, as indicated by TLC analysis.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde.
Causality Note: The use of an organocatalyst like proline is crucial for facilitating the asymmetric Mannich reaction, which leads to the formation of the pyrrolidine ring structure. The final oxidation step is necessary to convert the non-aromatic dihydropyrrole intermediate into the stable aromatic pyrrole ring system.[9]
Applications in Research and Drug Development
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde serves as a versatile scaffold in pharmaceutical development and organic synthesis.[2][3]
-
Intermediate for Pharmaceutical Agents: This compound is a key building block for synthesizing various pharmaceutical agents. While specific drug candidates derived directly from this molecule are not extensively documented in public literature, its structural motifs are relevant. For instance, pyrrole-based compounds are known to be potent inhibitors of enzymes like enoyl-ACP reductase (InhA), a key target for antitubercular drugs.[10] The aldehyde group can be readily converted into other functionalities (e.g., amines, acids, heterocycles) to generate libraries of compounds for screening against targets in areas like neurological disorders.[2]
-
Scaffold for Bioactive Molecules: The N-cyclopentyl group provides a lipophilic anchor that can enhance binding to biological targets. The pyrrole-3-carbaldehyde core has been used in the synthesis of compounds with antitubercular and anti-inflammatory activities.[1][10] For example, the synthesis of Vonoprazan, a potassium-competitive acid blocker, relies on a similar 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate, highlighting the industrial importance of this class of compounds.[11]
-
Organic Synthesis: The aldehyde functionality is a gateway to numerous chemical transformations, including Wittig reactions, reductive aminations, and condensations, allowing for the construction of complex molecular architectures.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound. The following guidelines are based on safety data for structurally related pyrrole compounds.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[7][13] Keep away from heat, sparks, open flames, and hot surfaces.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][14]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] The compound is noted to be air, light, and moisture sensitive and may darken over time; storing under an inert atmosphere (e.g., nitrogen) is recommended.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7][12]
Conclusion
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde (CAS: 1071359-81-3) is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique combination of a reactive aldehyde group and a substituted pyrrole core provides a robust platform for the development of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in a research and development setting.
References
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1H-pyrrole-3-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules. Retrieved from [Link]
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Synthetic approaches for pyrrole-3-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
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One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Advances. Retrieved from [Link]
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Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. (2018). Letters in Drug Design & Discovery. Retrieved from [Link]
-
Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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(1S,3R)-3-hydroxycyclopentane-1-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
1-methyl-2-pyrrole carboxaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]
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